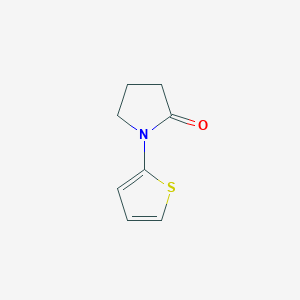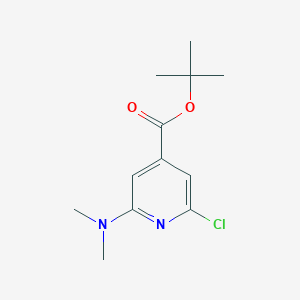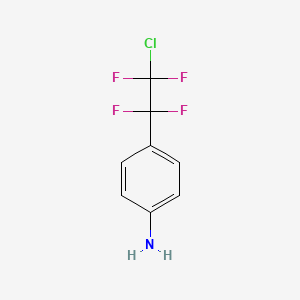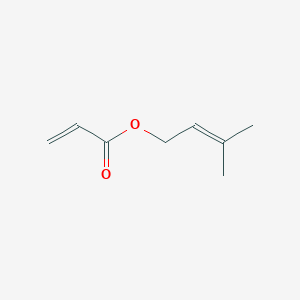
1-(Thiophen-2-YL)pyrrolidin-2-one
概要
説明
1-(Thiophen-2-YL)pyrrolidin-2-one is a heterocyclic compound that features a thiophene ring fused to a pyrrolidinone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-YL)pyrrolidin-2-one typically involves the condensation of thiophene derivatives with pyrrolidinone precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophene rings . Another method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(Thiophen-2-YL)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives .
科学的研究の応用
1-(Thiophen-2-YL)pyrrolidin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(Thiophen-2-YL)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microbial cells, leading to cell death . In its anti-inflammatory action, it may modulate the activity of enzymes and signaling pathways involved in the inflammatory response .
類似化合物との比較
Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Pyrrolidinone: A lactam with a five-membered ring containing a nitrogen atom.
Thiopropamine: A stimulant with a thiophene ring, similar in structure but different in pharmacological activity.
Uniqueness
1-(Thiophen-2-YL)pyrrolidin-2-one is unique due to its combined thiophene and pyrrolidinone structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts .
特性
分子式 |
C8H9NOS |
|---|---|
分子量 |
167.23 g/mol |
IUPAC名 |
1-thiophen-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H9NOS/c10-7-3-1-5-9(7)8-4-2-6-11-8/h2,4,6H,1,3,5H2 |
InChIキー |
ULFKNSKUUSXLOO-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=CC=CS2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-1-{[4-(methyloxy)phenyl]methyl}-3-(4-nitrophenyl)-1H-pyrazole](/img/structure/B8320609.png)


![2-[(3-Bromophenoxy)methyl]quinoline](/img/structure/B8320626.png)

![3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8320637.png)
![(S)-N,N-dimethyl-2-[(1-phenylethyl)amino]acetamide](/img/structure/B8320654.png)




![2-(6-Methyl-benzo[b]thiophen-2-yl)-ethanol](/img/structure/B8320695.png)

